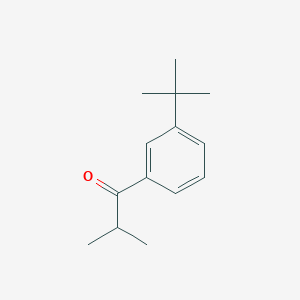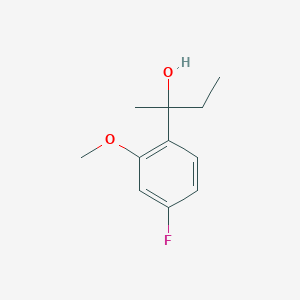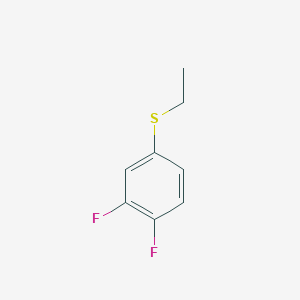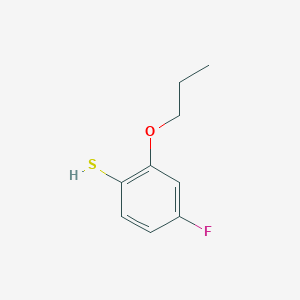![molecular formula C12H13FO4 B7993583 O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate](/img/structure/B7993583.png)
O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate: is an organic compound that belongs to the class of oxalates This compound is characterized by the presence of an oxalate group, which is a diester of oxalic acid The compound also features a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and an ethyl group attached to the oxalate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalate ester into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a diverse array of derivatives.
科学研究应用
Chemistry: In chemistry, O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorophenyl group imparts biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as a lead compound for designing new therapeutic agents targeting specific biological pathways.
Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, contributing to the development of new medications.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility enable its use in the manufacture of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxalate moiety may also participate in chelation or coordination with metal ions, influencing the compound’s overall activity and stability.
相似化合物的比较
O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate: Similar structure with the fluorine atom at the para position.
O2-Ethyl O1-[2-(2-fluorophenyl)ethyl] oxalate: Similar structure with the fluorine atom at the ortho position.
O2-Ethyl O1-[2-(3-chlorophenyl)ethyl] oxalate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity
属性
IUPAC Name |
1-O-ethyl 2-O-[2-(3-fluorophenyl)ethyl] oxalate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-2-16-11(14)12(15)17-7-6-9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYHWAUCCXQNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(Methylthio)phenyl]-2-propanol](/img/structure/B7993500.png)
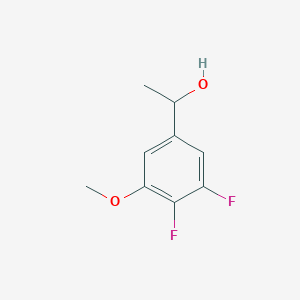
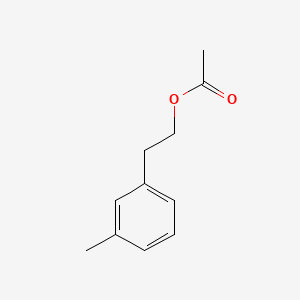
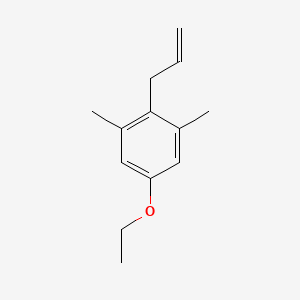
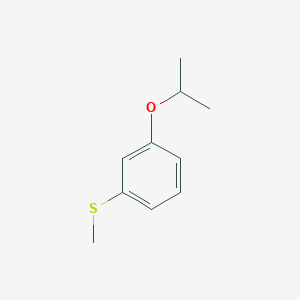
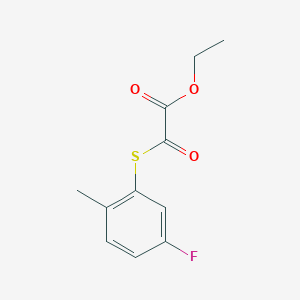
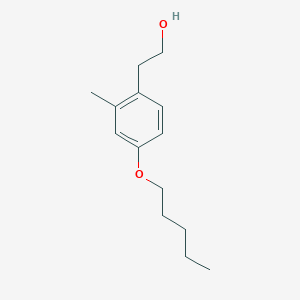
![4-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7993571.png)
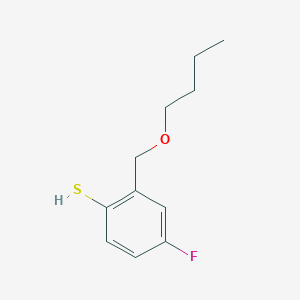
![O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate](/img/structure/B7993587.png)
